Quinoline, 2-methoxy-, 1-oxide

Physical Chemistry Quality Control Procurement Specification

Standard 2-methoxyquinoline lacks the N-oxide activation required for regioselective C-2 alkylation or Grignard ipso-substitution, while unsubstituted quinoline N-oxide follows different pathways. This dual-functionalized N-oxide (CAS 10285-99-1) enables exclusive ipso-attack with PhMgBr, eliminating methoxide as a traceless leaving group. - Key application: Direct precursor to 2-arylquinoline N-oxides and 2,2-diarylquinoline 1-oxyl radicals - Photochemical: Yields specific 3,1-benzoxazepines unreachable with other regioisomers - Medicinal chemistry: Starting material for N-methoxyquinolinium salts with cardiotonic activity

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 10285-99-1
Cat. No. B3045188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2-methoxy-, 1-oxide
CAS10285-99-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=[N+](C2=CC=CC=C2C=C1)[O-]
InChIInChI=1S/C10H9NO2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
InChIKeyZDLFCJDUXFTNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline, 2-methoxy-, 1-oxide: Overview


Quinoline, 2-methoxy-, 1-oxide (CAS 10285-99-1; molecular formula C₁₀H₉NO₂; molecular weight 175.18 g/mol) is a heterocyclic aromatic N-oxide bearing a methoxy substituent at the 2-position of the quinoline ring. The compound possesses a predicted pKa of 1.02 ± 0.30 and a melting point of 70–72 °C . Its dual functionalization—N-oxide activation and electron-donating 2-methoxy group—confers a reactivity profile distinct from both unoxidized 2-methoxyquinoline and unsubstituted quinoline N-oxide, making it a strategic intermediate for regioselective C–C bond formation, photochemical rearrangement, and cardiotonic salt synthesis [1][2].

1
Regioselective C-2 ipso-substitution intermediate for 2-arylquinoline synthesis
2
Photochemical precursor for benzoxazepines, quinolones, and isocyanobenzylformamides
3
N-Methoxyquinolinium salt precursor for cardiac ion channel SAR studies

Why Analogs Cannot Substitute This Compound


Structural analogs of Quinoline, 2-methoxy-, 1-oxide cannot be interchanged because the combination of the N-oxide group and the 2-methoxy substituent creates a unique electronic and steric environment that governs both the site and mechanism of nucleophilic attack. Unoxidized 2-methoxyquinoline lacks the N-oxide activation required for C-2 regioselective radical alkylation and Grignard ipso-substitution, while unsubstituted quinoline N-oxide follows a fundamentally different reaction pathway with organometallic reagents, yielding 2-substituted quinoline N-oxides rather than undergoing ipso-displacement [1][2]. The quantitative differentiation documented below demonstrates that procurement of the correct CAS-registered compound is essential for reproducible synthetic outcomes.

2-Methoxyquinoline (non-oxide)
vs
Lacks N-oxide activation; cannot undergo ipso-substitution with Grignard reagents, altering reaction outcome completely.
Quinoline N-oxide (no 2-substituent)
vs
Different reaction pathway with organometallics; yields 2-substituted N-oxides instead of ipso-displacement products.
4-Methoxyquinoline N-oxide
vs
Eliminates OH⁻ instead of CH₃O⁻ during Grignard attack, producing non-radical quinoline derivatives.

Comparative Evidence Against Closest Analogs


Melting Point as a Purity Discriminator

The melting point of Quinoline, 2-methoxy-, 1-oxide is 70–72 °C, whereas its direct non-oxide analog 2-methoxyquinoline (CAS 6931-16-4) melts at 219–220 °C . This ~148 °C difference reflects the profound effect of N-oxidation on intermolecular forces (elimination of N-oxide dipole–dipole interactions in the non-oxide parent) and provides a simple, quantitative acceptance criterion for incoming material identity and purity verification .

Melting point differential
Data to verify
Δ ≈ 148 °C lower (70–72 °C vs 219–220 °C for non-oxide analog)
Enables unambiguous identity confirmation by benchtop MP measurement, reducing mis-shipment risk.
Supplier specification data; verify with in-house determination.
Physical Chemistry Quality Control Procurement Specification

Grignard Ipso-Substitution vs. Standard C-2 Attack

When treated with phenylmagnesium bromide, 2-methoxyquinoline N-oxide undergoes exclusive nucleophilic ipso-attack at C-2, eliminating methoxymagnesium bromide to yield 2-phenylquinoline N-oxide, which then reacts with excess Grignard reagent to form 2,2-diphenylquinoline 1-oxyl radicals. In contrast, when the methoxy or cyano group is located at position 4, the Grignard reagent still attacks at C-2 (not C-4), but eliminates hydroxide or hydride rather than methoxide or cyanide, yielding 2-phenylquinolines and 2-phenylquinoline N-oxides via a different leaving-group pathway [1]. This establishes that the 2-methoxy N-oxide provides a unique methoxide leaving group for ipso-substitution, a reactivity mode unavailable from 4-substituted regioisomers or the parent quinoline N-oxide [1].

Grignard ipso-substitution
Head-to-head
Exclusive C-2 ipso-attack, eliminates CH₃O⁻; 4-OMe isomer attacks C-2 but eliminates OH⁻, different products.
Unique methoxide leaving group enables clean 2-arylquinoline synthesis; pathway unavailable from regioisomers.
Mechanistic study by Colonna et al., J. Heterocyclic Chem. 1980.
Organometallic Chemistry Reaction Mechanism Synthetic Methodology

Methoxy Position in Photochemical Product Control

Albini and coworkers systematically investigated the photochemistry of methoxy-substituted quinoline 1-oxides in protic and aprotic media and demonstrated that the position of the methoxy group exerts an important directing effect on the identity of photoproducts. Depending on the methoxy position, photolysis yields distinct products including 3,1-benzoxazepines, 2(1H)-quinolones, N-(2-isocyanobenzyl)formamides, 4(1H)-quinolones, and 3-hydroxyquinolines. While the study does not report isolated quantum yields per isomer, the paper explicitly states that the methoxy-group position has an 'important directing effect on the photoreactions,' meaning that substitution of 2-methoxyquinoline 1-oxide with a 4-, 5-, 6-, 7-, or 8-methoxy regioisomer will alter the photochemical outcome [1]. This position-dependent photoproduct divergence is not observed with the non-oxide parent 2-methoxyquinoline, which lacks the N-oxide chromophore required for these transformations [1].

Photochemical product control
Class-level
Methoxy position directs photoproduct identity; 2-OMe yields distinct mixture (benzoxazepines, quinolones, formamides).
Exact regioisomer procurement critical for reproducible photochemistry; substitution alters product slate.
Qualitative comparison; quantitative yield per isomer not reported.
Photochemistry Photoisomerization Regioselectivity

Deuterium Exchange: Neutral vs. Protonated Mechanism

Tupitsyn et al. conducted kinetic studies of acid-catalyzed deuterium exchange on a series of isomeric 6-, 7-, and 8-methoxyquinolines and their N-oxides and established a mechanistic dichotomy: methoxyquinolines undergo deuteration in the N-protonated (conjugate acid) form, whereas the corresponding N-oxides react in their neutral (non-protonated) form [1]. This mechanistic switch is a direct consequence of N-oxide formation, which alters the basicity of the heterocyclic nitrogen and shifts the reactive species from cation to neutral molecule. For 6-methoxyquinoline N-oxide, the preferred site of electrophilic attack is the 5-position; for the 7-isomer N-oxide, the 8-position; and the 8-isomer N-oxide exhibits a lower exchange rate due to intramolecular hydrogen bonding [1]. Although the study focused on 6-, 7-, and 8-methoxy isomers, the principle that N-oxidation changes the protonation state of the reactive species extends to the 2-methoxy series and differentiates Quinoline, 2-methoxy-, 1-oxide from 2-methoxyquinoline in any application involving acid-mediated electrophilic chemistry.

Deuterium exchange mechanism
Cross-study comparable
N-oxides react in neutral form in acid-catalyzed exchange; parent quinolines react as N-protonated species.
N-oxide-specific deuteration protocols required; generic quinoline methods may fail or give different labeling.
Principle extended from 6-,7-,8-OMe isomers; verify for 2-OMe.
Physical Organic Chemistry Deuterium Exchange Electrophilic Substitution

Cardiotonic Lead Generation from N-Methoxyquinolinium Salts

Bünz et al. synthesized a series of N-methoxyquinolinium salts as potential cardiotonic agents by alkylation of the corresponding quinoline N-oxides, including the 2-methoxy-substituted derivative. The structure–activity relationship (SAR) study demonstrated that positive inotropic activity in isolated guinea-pig left atria and papillary muscles depends specifically on the presence of the N-methoxy group on the quinolinium ring and on the presence of an electron-withdrawing substituent [1]. The 2-methoxyquinoline N-oxide serves as the direct synthetic precursor to the bioactive N-methoxyquinolinium species; 2-methoxyquinoline (non-oxide) cannot be directly methylated at the N-oxide oxygen to yield this pharmacophore [1]. While the paper reports the inotropic effect qualitatively across the series, it establishes that the N-oxide precursor is an indispensable intermediate—a role that neither 2-methoxyquinoline nor quinoline N-oxide alone can fulfill [1].

Cardiotonic salt precursor
Supporting evidence
Direct alkylation to N-methoxyquinolinium salts with inotropic response in isolated cardiac muscle; non-oxide cannot be converted.
Mandatory synthetic entry point for cardiac ion channel SAR library generation.
Isolated guinea-pig atria/papillary muscle model; quantitative EC₅₀ in full paper.
Medicinal Chemistry Cardiotonic Agents Positive Inotropic Activity

Application Scenarios


2-Arylquinoline Synthesis via Ipso-Substitution

The compound's ability to undergo exclusive C-2 ipso-attack with phenylmagnesium bromide, eliminating methoxide as a traceless leaving group, makes it the reagent of choice for preparing 2-arylquinoline N-oxides and, after further Grignard addition, 2,2-diarylquinoline 1-oxyl radicals [1]. This reactivity is unavailable from 4-methoxy or 4-cyano regioisomers, which follow different mechanistic pathways, or from 2-methoxyquinoline itself, which lacks N-oxide activation. Synthetic laboratories should specify CAS 10285-99-1 when planning routes to 2-arylquinoline derivatives via organometallic C–C bond formation.

Photochemical Routes to Benzoxazepines and Quinolones

The methoxy group at the 2-position directs the photochemical outcome of quinoline N-oxide irradiation, yielding specific photoisomers including 3,1-benzoxazepines, 2(1H)-quinolones, and N-(2-isocyanobenzyl)formamides [1]. Photochemists developing light-mediated heterocycle synthesis should procure the 2-methoxy isomer specifically, as other regioisomers (3-, 4-, 5-, 6-, 7-, 8-OMe) produce different product distributions under identical irradiation conditions.

Cardiotonic N-Methoxyquinolinium Library Synthesis

The compound is the direct alkylation precursor to N-methoxyquinolinium salts, a chemotype with demonstrated positive inotropic activity in isolated cardiac muscle preparations [1]. Structure–activity relationship studies require the N-oxide as the starting material; 2-methoxyquinoline cannot be substituted. Medicinal chemistry groups pursuing cardiac contractility targets should use CAS 10285-99-1 as the core building block for SAR library generation.

Isotopic Labeling with N-Oxide-Specific Protocols

Because methoxyquinoline N-oxides undergo acid-catalyzed deuterium exchange in their neutral form—unlike the parent quinolines, which react as N-protonated species—protocols developed for quinoline deuteration will fail or produce different labeling patterns when applied to N-oxides [1]. Laboratories synthesizing deuterated or tritiated tracers for ADME studies must develop compound-specific exchange conditions for CAS 10285-99-1 rather than adapting generic quinoline deuteration methods.

Application
Selection Property
Validation Focus
2-Arylquinoline synthesis via ipso-substitution
Regioselective C-2 ipso-substitution capability
Confirm 2-aryl product formation and methoxide leaving group
Photochemical routes to benzoxazepines and quinolones
Methoxy directing effect on photoproduct distribution
Verify photoproduct identity under standardized irradiation conditions
Cardiotonic N-methoxyquinolinium library synthesis
N-Oxide as alkylation precursor
Inotropic response in isolated cardiac muscle research models
Isotopic labeling with N-oxide-specific protocols
Neutral-form reactivity in acid-catalyzed exchange
Deuteration pattern and isotope incorporation efficiency
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